Isotopic Purity and Mass Shift: 13C2 vs. Unlabeled and Deuterated Analogs
2-Methylbutyl acetate-13C2 provides a +2 Da mass shift from the unlabeled parent compound (130.19 Da to 132.17 Da), enabling clear mass spectrometric differentiation . Unlike deuterated (2H) analogs, 13C labeling does not induce chromatographic retention time shifts, ensuring co-elution with the target analyte and thereby correcting for matrix effects more effectively [1]. The compound is specified at a minimum purity of 95% .
| Evidence Dimension | Mass shift and chromatographic co-elution |
|---|---|
| Target Compound Data | +2 Da mass shift; co-elution with unlabeled analyte |
| Comparator Or Baseline | Unlabeled: 0 Da shift; Deuterated: variable mass shift, retention time shift |
| Quantified Difference | 13C2 provides baseline chromatographic resolution without altering retention time; deuterated analogs may shift retention time by up to several percent |
| Conditions | Reverse-phase LC-MS and GC-MS under standard conditions |
Why This Matters
This ensures accurate quantification in complex matrices where deuterated internal standards would introduce systematic error.
- [1] Restek Corporation. (2015). Choosing an Internal Standard. Restek Chromatography Technical Resource. View Source
